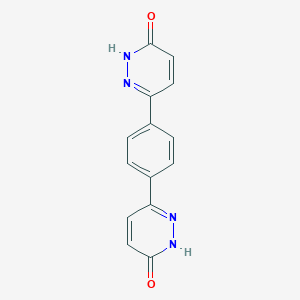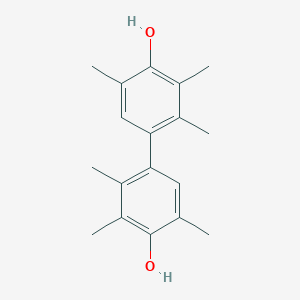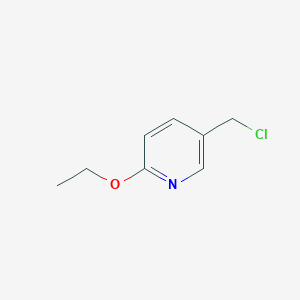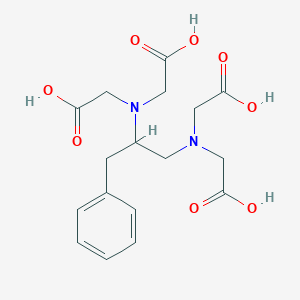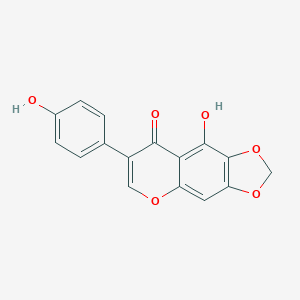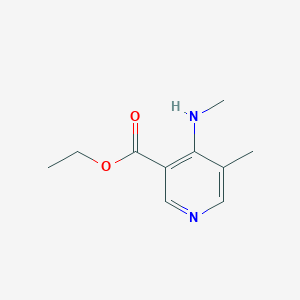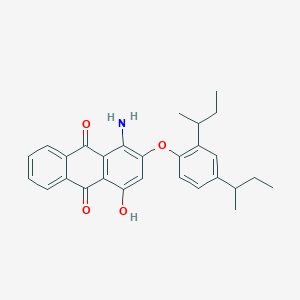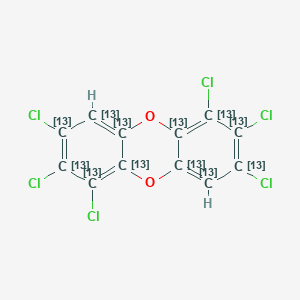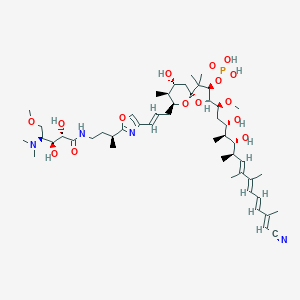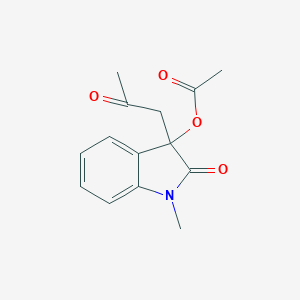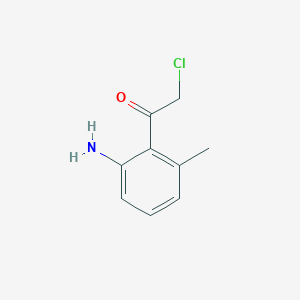
1-(2-Amino-6-methylphenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-methylphenyl)-2-chloroethanone, also known as CN gas, is a chemical compound that has been widely used as a riot control agent. It is a potent irritant that causes severe irritation to the eyes, skin, and respiratory tract. Despite its widespread use, there is limited scientific research available on the synthesis, mechanism of action, and physiological effects of CN gas.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is not fully understood. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is thought to act as an irritant by causing damage to the respiratory tract, skin, and eyes. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also thought to cause oxidative stress and inflammation in various tissues. The exact molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas are not known, but it is believed to interact with cellular proteins and enzymes, leading to the activation of inflammatory pathways.
Biochemische Und Physiologische Effekte
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been shown to cause severe irritation to the eyes, skin, and respiratory tract. Exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can cause symptoms such as coughing, chest tightness, shortness of breath, and burning sensations in the eyes and skin. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been shown to cause oxidative stress and inflammation in various tissues. Long-term exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been associated with an increased risk of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has several advantages as a tool for scientific research. It is a potent irritant that can be used to study the effects of irritants on various tissues. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is also relatively easy to synthesize, and its purity can be determined by various analytical techniques. However, the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments is limited due to its potential for causing severe health effects. The use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in lab experiments requires strict safety protocols to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for scientific research on 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. One direction is to study the molecular targets of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas and its interaction with cellular proteins and enzymes. Another direction is to study the long-term health effects of exposure to 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas. Additionally, there is a need to develop safer and more effective riot control agents that do not cause severe health effects. Finally, there is a need for more research on the use of 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas in scientific research, including the development of safer methods for its use.
Synthesemethoden
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas is synthesized by the reaction of 2-chloroacetyl chloride with 2-amino-6-methylphenol in the presence of a base such as sodium hydroxide. The reaction produces 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas as a yellow crystalline solid with a melting point of 93-94°C. The purity of the synthesized 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas can be determined by various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been extensively used as a riot control agent by law enforcement agencies worldwide. However, its use in riot control has been controversial due to its potential for causing severe health effects. Despite this controversy, 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used in various scientific research studies. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has been used as a tool to study the effects of irritants on the respiratory system, the immune system, and the nervous system. 1-(2-Amino-6-methylphenyl)-2-chloroethanone gas has also been used to study the mechanisms of inflammation and oxidative stress in various animal models.
Eigenschaften
CAS-Nummer |
109532-24-3 |
|---|---|
Produktname |
1-(2-Amino-6-methylphenyl)-2-chloroethanone |
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(2-amino-6-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(11)9(6)8(12)5-10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
SAAJJGQCGWDNJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)CCl |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C(=O)CCl |
Synonyme |
Ethanone, 1-(2-amino-6-methylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



